Bisantrene Hydrochloride

Beschreibung

See also: Bisantrene (has active moiety).

Eigenschaften

IUPAC Name |

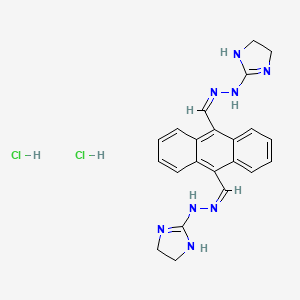

N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N8.2ClH/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22;;/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30);2*1H/b27-13+,28-14+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINULKKPVJYRON-PVNXHVEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1NC(=NC1)N/N=C/C2=C3C(=C(C4=CC=CC=C24)/C=N/NC5=NCCN5)C=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78186-34-2 (Parent) |

Source

|

| Record name | Bisantrene hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071439684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

471.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71439-68-4 |

Source

|

| Record name | Bisantrene hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071439684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71439-68-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISANTRENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GNV897RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bisantrene Hydrochloride: A Technical Guide to its Function as a DNA Intercalator

Bisantrene (B1209513) hydrochloride is a synthetic anthracenyl bishydrazone with significant antineoplastic properties.[1][2] Developed as an analogue of anthracyclines like doxorubicin, it was designed to retain potent anti-cancer activity while mitigating the severe cardiotoxicity associated with its predecessors.[3][4] This technical guide provides an in-depth examination of Bisantrene's core mechanism of action as a DNA intercalator, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the methods used to study them. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning

Bisantrene's primary cytotoxic effect stems from its ability to function as a potent DNA intercalator.[4][5] Its planar, polycyclic aromatic structure allows it to insert itself between the stacked base pairs of the DNA double helix.[6] This physical insertion disrupts the normal helical structure of DNA, leading to a cascade of cellular consequences.[1]

The noncovalent binding of Bisantrene to DNA involves two main types of interactions:

-

Intercalation: The planar anthracene (B1667546) ring inserts between DNA base pairs through π-π stacking interactions.[6]

-

Electrostatic Binding: The positively charged basic nitrogen atoms on the side chains interact with the negatively charged phosphate (B84403) backbone of DNA.[6]

This intercalation leads to several critical downstream effects:

-

DNA Configuration Disruption: The DNA helix unwinds and elongates to accommodate the drug molecule.[3][7]

-

Inhibition of Macromolecular Synthesis: By altering the DNA template, Bisantrene potently inhibits both DNA and RNA synthesis.[5][6][8]

-

DNA Damage: The structural distortion results in DNA single-strand breaks and DNA-protein crosslinking.[1][3]

Beyond simple intercalation, Bisantrene is also a potent topoisomerase II poison.[8][9] Topoisomerase II enzymes are crucial for managing DNA topology by creating transient double-strand breaks to allow DNA strands to pass through each other.[8] Bisantrene stabilizes the "cleavable complex," a covalent intermediate formed between topoisomerase II and DNA, which prevents the enzyme from resealing the DNA break.[6][10] This trapping of the enzyme on the DNA leads to the accumulation of permanent, lethal double-strand breaks, ultimately triggering apoptosis.

Furthermore, recent research has identified a second mechanism of action for Bisantrene: the potent and selective inhibition of the fat mass and obesity-associated (FTO) protein, an m6A mRNA demethylase.[3][11] By blocking FTO, Bisantrene can suppress the self-renewal of leukemia stem cells, adding another dimension to its anticancer activity.[11][12]

Quantitative Data

The following tables summarize key quantitative parameters related to Bisantrene's interaction with DNA, its efficacy in vitro, and its performance in clinical settings.

Table 1: DNA Binding and Interaction Properties

| Parameter | Value | DNA Type / Conditions | Reference |

| DNA Unwinding Angle | 14° | Covalently closed-circular DNA | [13] |

| DNA Unwinding Angle (Analogues) | 0° to 33° | Covalently closed circular DNA | [14] |

| Increase in DNA Contour Length | 2.8 Å per bound molecule | Sonicated calf thymus DNA | [13] |

| Binding Constant (Kd) | 7-8 x 107 M-1 | Calf thymus and synthetic DNAs (Ionic strength 0.1) | [13] |

| Association Rate Constant (ka) | > 1 x 107 M-1s-1 | Calf thymus DNA (20°C, Ionic strength 0.1) | [13][14] |

Table 2: In Vitro Cytotoxicity of Bisantrene (IC50 Values)

| Cell Line | Cancer Type | IC50 (μM) | Assay | Reference |

| A-704 | Clear Cell Renal Cell Carcinoma | 12.3 | Resazurin metabolic assay (72h) | [15][16] |

| Other ccRCC lines | Clear Cell Renal Cell Carcinoma | < 1.31 | Resazurin metabolic assay (72h) | [15][16] |

| OCI-AML3 | Acute Myeloid Leukemia | ~0.2 (estimated from graph) | CCK8 assay (48h) | [12] |

| MOLM13 | Acute Myeloid Leukemia | ~0.1 (estimated from graph) | CCK8 assay (48h) | [12] |

| MV4-11 | Acute Myeloid Leukemia | ~0.05 (estimated from graph) | CCK8 assay (48h) | [12] |

Table 3: Clinical Efficacy in Relapsed/Refractory Acute Myeloid Leukemia (R/R AML)

| Study Identifier / Combination | Patient Population | N | Overall Response Rate (ORR) | Complete Remission (CR) | Partial Remission (PR) | Reference |

| Phase 2 (Single Agent) | R/R AML | 10 | 40% | 10% (1 patient) | 30% (3 patients) | [17] |

| Phase 2 (Combination w/ Fludarabine & Clofarabine) | R/R AML | 15 | 40% (6 patients) | 5 patients | 1 patient | [18][19] |

Table 4: Comparative Clinical Toxicity vs. Doxorubicin in Advanced Breast Cancer

| Adverse Event | Bisantrene (n=146) | Doxorubicin (n=130) | Mitoxantrone (B413) (n=135) | Reference |

| Congestive Heart Failure | 0 patients | 9 patients | 2 patients | [20] |

| Decreased Left Ventricular Ejection Fraction | 5% | 20% | 10% | [20] |

| Response Rate | 13% | 28% | 14% | [20] |

| Median Survival (days) | 290 | 315 | 177 | [20] |

Signaling Pathways and Experimental Workflows

Visualizations created using the DOT language illustrate the key mechanisms and experimental procedures related to Bisantrene.

References

- 1. Bisantrene Hydrochloride | C22H24Cl2N8 | CID 6917792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bisantrene | C22H22N8 | CID 5351322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bisantrene - Wikipedia [en.wikipedia.org]

- 4. The biological activity and cytotoxicity of Bisantrene_Chemicalbook [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US9993460B2 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. DNA-binding preferences of bisantrene analogues: relevance to the sequence specificity of drug-mediated topoisomerase II poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How Drugs “Poison” Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Interaction of bisantrene anti-cancer agents with DNA: footprinting, structural requirements for DNA unwinding, kinetics and mechanism of binding and correlation of structural and kinetic parameters with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. biorxiv.org [biorxiv.org]

- 17. A phase II study of bisantrene in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. miragenews.com [miragenews.com]

- 19. Race Oncology announces the publication of bisantrene clinical trial - Biotech [biotechdispatch.com.au]

- 20. Randomized trial of doxorubicin, bisantrene, and mitoxantrone in advanced breast cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Topoisomerase II Inhibition Pathway of Bisantrene Hydrochloride

Abstract

This compound is a synthetic anthracenyl bishydrazone that exhibits potent antineoplastic activity. Historically classified as an anthracycline analogue, it distinguishes itself through a significantly improved cardiac safety profile. The primary mechanism of action for Bisantrene is the inhibition of DNA topoisomerase II, a critical enzyme in managing DNA topology during cellular processes. This technical guide provides a comprehensive overview of the Bisantrene-mediated topoisomerase II inhibition pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications. Recent discoveries have also elucidated its function as a potent inhibitor of the FTO protein and a stabilizer of G-quadruplex structures, highlighting its multi-mechanistic approach to cancer therapy.

Core Mechanism of Action: Topoisomerase II Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome during replication, transcription, and chromosome segregation. Type II topoisomerases (Topo II), including isoforms TOP2α and TOP2β in mammalian cells, function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through before resealing the break.

Bisantrene's anticancer effect is primarily attributed to its role as a "topoisomerase II poison." The mechanism involves a multi-step process:

-

DNA Intercalation: Bisantrene's planar anthracene (B1667546) chromophore structure allows it to insert itself between the base pairs of the DNA double helix. This initial binding event is a prerequisite for its interaction with the Topo II enzyme.

-

Stabilization of the Cleavable Complex: Topo II functions via a catalytic cycle that includes the formation of a temporary covalent intermediate known as the "cleavable complex," where the enzyme is covalently bonded to the 5' ends of the broken DNA. Bisantrene binds to this Topo II-DNA complex, stabilizing it and preventing the enzyme from completing its catalytic cycle, specifically inhibiting the DNA re-ligation step.

-

Induction of DNA Double-Strand Breaks: The trapped cleavable complexes are converted into permanent DNA double-strand breaks when encountered by the cellular replication or transcription machinery.

-

Cellular Response and Apoptosis: The accumulation of these DSBs triggers the DNA damage response (DDR) pathway. This leads to cell cycle arrest and, if the damage is irreparable, the activation of apoptotic pathways, resulting in cancer cell death.

Bisantrene's action as a Topo II poison is distinct from catalytic inhibitors, which would only prevent the enzyme from binding to or cleaving DNA without trapping the complex.

Additional Anticancer Mechanisms

Recent research has revealed that Bisantrene's efficacy is not limited to Topo II inhibition. It possesses a multi-modal profile, targeting other key oncogenic pathways.

-

FTO Inhibition: Bisantrene is a potent and selective inhibitor of the Fat Mass and Obesity-associated (FTO) protein, an m6A RNA demethylase. The FTO protein is overexpressed in various cancers, including acute myeloid leukemia (AML), and its inhibition has been shown to suppress cancer stem cell maintenance and immune evasion.

-

G-Quadruplex (G4) Stabilization: The drug binds to and stabilizes G-quadruplex structures in the DNA and RNA of oncogenes like MYC. This stabilization can inhibit the activity of these cancer-driving genes.

These overlapping mechanisms contribute to its broad-spectrum antitumor activity and may help overcome resistance.

Quantitative Data Summary

The potency and clinical efficacy of Bisantrene have been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity and Inhibitory Concentrations

| Target / Cell Line | Cancer Type | Metric | Value | Reference(s) |

| FTO Protein | N/A (Enzymatic) | IC₅₀ | 142 nM | |

| ACHN | Papillary Renal Cell Carcinoma | IC₅₀ | 242 nM | |

| Various AML Cell Lines | Acute Myeloid Leukemia | IC₅₀ Range | 16 - 563 nM | |

| 113 Human Cancer Cell Lines | Various (Solid & Blood) | Cytotoxicity | >79% killed at <500 nM |

Table 2: Clinical Trial Efficacy Data

| Study Phase | Condition | Regimen | Key Efficacy Result | Reference(s) |

| Phase II | Relapsed/Refractory AML | Monotherapy (250 mg/m²/day x 7 days) | 40% Overall Response Rate (ORR) | |

| Phase Ib/II | Relapsed/Refractory AML | Combination Therapy | 40% Clinical Response Rate | |

| Phase I/II | Refractory Childhood Cancers | Monotherapy (Dose Escalation) | MTD: 280 mg/m² (Solid Tumors), 360 mg/m² (Leukemias) | |

| Phase III | Metastatic Breast Cancer | Monotherapy | Efficacy comparable to doxorubicin (B1662922) with significantly less cardiotoxicity (4% vs 23% heart failure) |

Table 3: Preclinical Combination Synergy

| Combination Agent | Cancer Model | Key Finding | Reference(s) |

| Doxorubicin | 143 Human Cancer Cell Lines | Increased cell-killing activity in 86% of cell lines vs. doxorubicin alone. | |

| Cyclophosphamide (B585) | Breast Cancer Cell Lines | Additive cell death effects similar to doxorubicin + cyclophosphamide combination. | |

| Decitabine | 143 Human Cancer Cell Lines | Enhanced cell-killing in 92% of cell lines. | |

| TKIs (Lenvatinib, Cabozantinib) | Clear Cell Renal Cell Carcinoma | Strong synergistic cytotoxicity; sustained suppression of AKT signaling. |

Experimental Protocols

Protocol 1: Topoisomerase II DNA Relaxation Assay

This assay measures the ability of Bisantrene to inhibit the catalytic activity of Topo II, specifically the relaxation of supercoiled plasmid DNA.

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Assay Buffer

-

This compound dissolved in an appropriate solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose (B213101) gel in 1x TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

-

Nuclease-free water

Methodology:

-

Reaction Setup: On ice, prepare 20 µL reaction mixtures in microcentrifuge tubes for each condition (enzyme control, no enzyme control, various Bisantrene concentrations).

-

2 µL of 10x Topo II Assay Buffer

-

1 µL of supercoiled plasmid DNA (0.5 µg)

-

1 µL of Bisantrene at desired concentrations (or solvent for control)

-

Nuclease-free water to a final volume of 19 µL

-

-

Enzyme Addition: Initiate the reaction by adding 1 µL of human Topo IIα enzyme to each tube (except the "no enzyme" control). Mix gently.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Electrophoresis: Load the entire volume of each reaction into the wells of a 1% agarose gel. Perform electrophoresis at 80-100 V until the dye front has migrated sufficiently.

-

Visualization: Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.

Data Analysis:

-

No Enzyme Control: Will show a single, fast-migrating band of supercoiled (SC) DNA.

-

Enzyme Control (No Inhibitor): Will show a slower-migrating band of relaxed (R) DNA.

-

Bisantrene-Treated Samples: Inhibition of Topo II will result in a dose-dependent increase in the intensity of the supercoiled DNA band and a corresponding decrease in the relaxed DNA band.

The Discovery and Synthesis of Bisantrene Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisantrene (B1209513) hydrochloride is a synthetic anthracenyl bishydrazone with potent antineoplastic activity. Initially developed in the 1970s by Lederle Laboratories as a less cardiotoxic alternative to anthracyclines, it has a multifaceted mechanism of action that includes DNA intercalation, topoisomerase II inhibition, and, as more recently discovered, potent and selective inhibition of the FTO (fat mass and obesity-associated) protein. This guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of Bisantrene Hydrochloride, supplemented with detailed experimental protocols and data presented for clarity and further research.

Discovery and Historical Development

Bisantrene was synthesized in the 1970s by Lederle Laboratories, a subsidiary of American Cyanamid, with the goal of creating an anticancer agent with the efficacy of anthracyclines but without their associated cardiotoxicity.[1] Throughout the 1980s and early 1990s, Bisantrene underwent extensive clinical investigation in over 40 clinical trials, including a large-scale trial by the National Cancer Institute (NCI) known as "Orange Crush".[1] These trials explored its efficacy against a range of cancers, including metastatic breast cancer and acute myeloid leukemia (AML).[1]

In 1990, Bisantrene was approved for medical use in France for the treatment of AML.[1] However, due to a series of pharmaceutical mergers and acquisitions, the drug was delisted in the early 1990s.[1]

Interest in Bisantrene has been revitalized in recent years with new discoveries about its mechanism of action. In 2020, it was identified as a potent inhibitor of the FTO enzyme, an m6A mRNA demethylase.[1] Further research in 2021 uncovered a cardioprotective mechanism.[1] As of early 2024, a combination treatment involving Bisantrene is in a Phase II clinical trial for AML.[1]

Synthesis of this compound

The chemical name for this compound is 9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazine]dihydrochloride.[2][3] The synthesis is a two-step process starting from 9,10-anthracenedicarboxaldehyde.

Synthesis Workflow

Experimental Protocol: Synthesis of this compound

Materials:

-

9,10-Anthracenedicarboxaldehyde

-

2-Hydrazino-4,5-dihydro-1H-imidazole sulfate (B86663)

-

Sodium acetate

-

Methanol

-

Hydrochloric acid (concentrated)

-

Ethanol

Procedure:

-

Preparation of 2-Hydrazino-4,5-dihydro-1H-imidazole: A solution of 2-hydrazino-4,5-dihydro-1H-imidazole sulfate in water is neutralized with a suitable base (e.g., sodium hydroxide) and extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the free base.

-

Condensation Reaction: 9,10-Anthracenedicarboxaldehyde (1 equivalent) is dissolved in a suitable solvent such as methanol. To this solution, 2-Hydrazino-4,5-dihydro-1H-imidazole (2.2 equivalents) and a catalytic amount of acetic acid are added. The reaction mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Bisantrene (free base): After the reaction is complete, the mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield Bisantrene as a solid.

-

Formation of this compound: The Bisantrene free base is suspended in ethanol. Concentrated hydrochloric acid is added dropwise with stirring until the pH is acidic. The mixture is stirred for an additional hour. The resulting precipitate, this compound, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Mechanism of Action

Bisantrene exhibits its antineoplastic effects through multiple mechanisms of action.

DNA Intercalation and Topoisomerase II Inhibition

Bisantrene's planar aromatic structure allows it to intercalate between the base pairs of DNA, disrupting its helical structure.[4][5] This intercalation leads to DNA single-strand breaks and DNA-protein crosslinking, ultimately inhibiting DNA replication and RNA synthesis.[1][4] Furthermore, Bisantrene is a potent inhibitor of topoisomerase II, an enzyme crucial for relaxing DNA supercoiling during replication.[2][4][6]

FTO Inhibition

A more recent discovery is Bisantrene's role as a potent and selective inhibitor of the FTO (fat mass and obesity-associated) protein, an m6A mRNA demethylase.[1] By inhibiting FTO, Bisantrene increases the levels of m6A methylation on mRNA, which can alter gene expression and inhibit the growth of cancer cells.[7]

G-Quadruplex Stabilization

Recent studies have shown that Bisantrene binds to and stabilizes G-quadruplex (G4) structures in DNA and RNA.[8] These structures are often found in the promoter regions of oncogenes, such as MYC. By stabilizing these G4 structures, Bisantrene can downregulate the expression of these cancer-driving genes.[8][9]

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| FTO Inhibition (IC50) | 142 nM | in vitro | [1] |

| Clinical Trial (AML) | |||

| Overall Response Rate | 40% | Relapsed/Refractory AML Patients | [10][11] |

| Complete Remission | 10% | Relapsed/Refractory AML Patients | [10] |

| Partial Remission | 30% | Relapsed/Refractory AML Patients | [10] |

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549 human lung carcinoma)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.

-

Cell Fixation: Discard the medium and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and air dry. Add SRB solution to each well and incubate for 15-30 minutes at room temperature.

-

Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

Objective: To assess the DNA intercalating ability of this compound.

Materials:

-

Calf thymus DNA (ctDNA)

-

Ethidium (B1194527) bromide (EtBr)

-

This compound

-

Tris-HCl buffer (pH 7.4)

-

Fluorometer

Procedure:

-

Prepare DNA-EtBr Complex: Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and allow it to incubate to form a stable complex.

-

Titration: Titrate the DNA-EtBr complex with increasing concentrations of this compound.

-

Fluorescence Measurement: After each addition of Bisantrene, measure the fluorescence emission of EtBr (excitation at ~520 nm, emission at ~600 nm).

-

Data Analysis: DNA intercalation by Bisantrene will displace EtBr, leading to a quenching of EtBr fluorescence. Plot the fluorescence intensity against the concentration of Bisantrene to determine the binding affinity.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

Objective: To evaluate the inhibitory effect of this compound on topoisomerase II activity.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase II enzyme

-

This compound

-

Assay buffer (containing ATP)

-

DNA loading dye

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reaction Setup: Set up reaction mixtures containing supercoiled plasmid DNA, Topoisomerase II, and varying concentrations of this compound in the assay buffer.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Add DNA loading dye to the samples and run them on an agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Topoisomerase II relaxes supercoiled DNA into a relaxed form, which migrates slower on the gel. Inhibition of the enzyme will result in the persistence of the supercoiled DNA band.

Conclusion

This compound is a multifaceted anticancer agent with a rich history and renewed clinical interest. Its diverse mechanisms of action, including DNA intercalation, topoisomerase II inhibition, and FTO inhibition, make it a compelling candidate for further investigation, particularly in the context of combination therapies for various malignancies. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this promising therapeutic agent.

References

- 1. Bisantrene - Wikipedia [en.wikipedia.org]

- 2. US9993460B2 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. Bisantrene HCl (CL-216942, NSC-337766) | inhibitor of topoisomerase II | DNA intercalators | CAS 71439-68-4 | Buy Bisantrene HCl (CL216942, NSC337766) from Supplier InvivoChem [invivochem.com]

- 5. This compound | C22H24Cl2N8 | CID 6917792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]

- 8. Race Oncology Identifies Breakthrough Anticancer Mechanism for Bisantrene (RCDS1) [smallcaps.com.au]

- 9. m.youtube.com [m.youtube.com]

- 10. A phase II study of bisantrene in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bisantrene demonstrates clinical response for R/R AML in a phase II clinical trial [aml-hub.com]

Bisantrene Hydrochloride: A Potent and Selective FTO Inhibitor for Oncological Research and Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Bisantrene Hydrochloride's role as a potent and selective inhibitor of the Fat Mass and Obesity-associated (FTO) protein, a key N6-methyladenosine (m6A) RNA demethylase. Dysregulation of FTO has been increasingly implicated in the pathogenesis of various malignancies, making it a compelling target for therapeutic intervention. This document details the mechanism of action, quantitative inhibitory data, experimental protocols for assessing its activity, and its impact on relevant signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize Bisantrene as a tool for FTO-targeted cancer research.

Introduction to FTO and its Role in Cancer

The FTO protein is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that catalyzes the demethylation of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1] This post-transcriptional modification is a dynamic and reversible process that plays a crucial role in regulating mRNA stability, splicing, translation, and transport. The dysregulation of m6A methylation has been linked to the development and progression of various diseases, including cancer.

FTO is frequently overexpressed in several types of cancer, including acute myeloid leukemia (AML), breast cancer, and melanoma, where it often functions as an oncogene.[2][3] By demethylating the mRNA of key oncogenes such as MYC and proliferation-associated genes like CEBPA, ASB2, and RARA, FTO enhances their stability and translation, thereby promoting cancer cell proliferation, survival, and resistance to therapy.[2] Furthermore, FTO has been shown to modulate the tumor microenvironment and immune response by regulating the expression of immune checkpoint genes.[1] The critical role of FTO in cancer biology has positioned it as a promising therapeutic target.

This compound: From DNA Intercalator to FTO Inhibitor

This compound is an anthracenyl bishydrazone that was initially developed as a DNA intercalating agent with antineoplastic activity. It was noted for having a better cardiac safety profile compared to anthracyclines like doxorubicin. More recently, in July 2020, a seminal study identified Bisantrene (often referred to in literature as CS1) as a potent and selective inhibitor of the FTO enzyme.[2]

Mechanism of FTO Inhibition

Structural studies and molecular modeling have revealed that Bisantrene acts by directly binding to and occupying the catalytic pocket of the FTO protein. This competitive inhibition prevents the binding of m6A-containing RNA substrates, thereby blocking the demethylation process. This leads to an accumulation of m6A modifications on target mRNAs, subsequently altering their stability and translation, and ultimately leading to anti-tumor effects. Notably, Bisantrene is a weak inhibitor of ALKBH5, the only other known m6A RNA demethylase, highlighting its selectivity for FTO.[2]

Quantitative Inhibitory Data

The potency of this compound as an FTO inhibitor has been demonstrated in various in vitro and cellular assays. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Inhibitory Activity of Bisantrene against FTO

| Parameter | Value | Reference |

| IC50 | 142 nM | [2] |

Table 2: Cellular IC50 Values of Bisantrene in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| MONOMAC 6 | Acute Myeloid Leukemia | Low nM range | [1] |

| MOLM-13 | Acute Myeloid Leukemia | Low nM range | [4] |

| THP-1 | Acute Myeloid Leukemia | Low nM range | |

| HT-29 | Colorectal Cancer | ~1.5 µM | [5] |

| COLO 205 | Colorectal Cancer | ~1.8 µM | [5] |

| HCT-116 | Colorectal Cancer | 290 nM | [5] |

| LoVo | Colorectal Cancer | ~1.2 µM | [5] |

| SW480 | Colorectal Cancer | ~1.7 µM | [5] |

| SW620 | Colorectal Cancer | ~1.0 µM | [5] |

| A-704 | Clear Cell Renal Cell Carcinoma | 12.3 µM | [6] |

| 786-O | Clear Cell Renal Cell Carcinoma | < 1.31 µM | [6] |

| Caki-1 | Clear Cell Renal Cell Carcinoma | < 1 µM | [6] |

| Caki-2 | Clear Cell Renal Cell Carcinoma | < 1.31 µM | [6] |

| A-498 | Clear Cell Renal Cell Carcinoma | < 1 µM | [6] |

| KMRC-1 | Clear Cell Renal Cell Carcinoma | < 1 µM | [6] |

| ACHN | Clear Cell Renal Cell Carcinoma | < 1 µM | [6] |

| Melanoma Cell Lines (High FTO) | Melanoma | High sensitivity (up to 60x greater than low FTO cells) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the FTO inhibitory activity of this compound.

FTO m6A Demethylase Activity/Inhibition Assay (Colorimetric)

This protocol is based on the commercially available Epigenase™ m6A Demethylase Activity/Inhibition Assay Kit (e.g., Abcam ab233489 or EpigenTek P-9018), which provides a straightforward method for measuring FTO activity in a cell-free system.[8][9]

Principle: An m6A-containing substrate is stably coated on microplate wells. Active FTO enzyme added to the wells will demethylate the substrate. A specific antibody that recognizes m6A is then used to detect the remaining methylated substrate. The amount of remaining m6A is inversely proportional to the FTO activity and can be quantified colorimetrically.

Materials:

-

Epigenase™ m6A Demethylase Activity/Inhibition Assay Kit (containing assay wells, buffers, m6A substrate, capture and detection antibodies, and developer solution)

-

Purified recombinant FTO protein

-

This compound

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Reagent Preparation: Prepare all buffers and reagents as per the kit manufacturer's instructions. Prepare a serial dilution of this compound in the appropriate assay buffer.

-

Reaction Setup:

-

Add 50 µL of the final demethylase buffer to each well.

-

For inhibitor wells, add a desired volume of the Bisantrene dilution. For control wells, add the equivalent volume of vehicle (e.g., DMSO).

-

Add 1-4 µL of purified FTO enzyme to each well.

-

The total volume in each well should be 50 µL.

-

-

Incubation: Cover the plate and incubate at 37°C for 60-90 minutes to allow the demethylation reaction to occur.

-

Washing: Wash the wells three times with the provided wash buffer.

-

Antibody Incubation:

-

Add 50 µL of the diluted capture antibody to each well and incubate at room temperature for 60 minutes.

-

Wash the wells three times.

-

Add 50 µL of the diluted detection antibody to each well and incubate at room temperature for 30 minutes.

-

-

Signal Development:

-

Wash the wells four times.

-

Add 50 µL of the enhancer solution and incubate at room temperature for 30 minutes.

-

Wash the wells five times.

-

Add 100 µL of the developer solution and incubate for 1-10 minutes at room temperature, protected from light.

-

-

Measurement: Add 100 µL of stop solution to each well and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The FTO activity is inversely proportional to the absorbance signal. Calculate the percent inhibition for each Bisantrene concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the Bisantrene concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a drug to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[10][11][12]

Principle: Cells are treated with the drug or vehicle. The cells are then heated to a range of temperatures. At elevated temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein at each temperature is then quantified, typically by Western blotting.

Materials:

-

Cancer cell line of interest (e.g., MONOMAC 6)

-

This compound

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Primary antibody against FTO

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection system

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with a specific concentration of this compound or vehicle (DMSO) for a defined period (e.g., 2-4 hours) at 37°C.

-

-

Heat Challenge:

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Western Blot Analysis:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each sample.

-

Normalize the protein loading for all samples and perform SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and probe with a primary antibody against FTO, followed by an HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities for FTO at each temperature for both the Bisantrene-treated and vehicle-treated samples.

-

Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).

-

Plot the normalized intensity against the temperature to generate melting curves. A rightward shift in the melting curve for the Bisantrene-treated sample compared to the vehicle control indicates target engagement and stabilization of FTO.

-

m6A Dot Blot Assay for Global m6A Levels

This semi-quantitative assay is used to assess the overall change in m6A levels in total RNA following treatment with an FTO inhibitor.

Principle: Total RNA is extracted from cells, denatured, and spotted onto a membrane. The m6A modification is then detected using a specific anti-m6A antibody.

Materials:

-

Cancer cell line of interest

-

This compound

-

RNA extraction kit

-

Nitrocellulose or nylon membrane

-

UV crosslinker

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against m6A

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection system

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with Bisantrene or vehicle for a specified time. Extract total RNA using a standard RNA extraction kit.

-

RNA Spotting:

-

Denature the RNA samples by heating at 65°C for 5 minutes.

-

Spot serial dilutions of the RNA onto a nitrocellulose or nylon membrane.

-

-

Crosslinking and Blocking:

-

Crosslink the RNA to the membrane using a UV crosslinker.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the anti-m6A primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the spots using a chemiluminescence detection system.

-

Data Analysis: An increase in the intensity of the spots in the Bisantrene-treated samples compared to the vehicle control indicates an increase in global m6A levels due to FTO inhibition. Methylene blue staining of the membrane can be used as a loading control to ensure equal amounts of RNA were spotted.

FTO Signaling Pathways and the Impact of Bisantrene

FTO is integrated into several key signaling pathways that are crucial for cancer cell proliferation, survival, and immune evasion. By inhibiting FTO, Bisantrene can modulate these pathways to exert its anti-tumor effects.

Regulation of Oncogenic Gene Expression

FTO promotes the expression of key oncogenes by removing the m6A "decay" signal from their mRNAs. Bisantrene treatment leads to an increase in m6A levels on the transcripts of genes like MYC, leading to their degradation and a subsequent reduction in MYC protein levels.[4][13] This downregulation of MYC is a critical component of Bisantrene's anti-leukemic activity.

References

- 1. FTO in cancer: functions, molecular mechanisms, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FTO – A Common Genetic Basis for Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisantrene shows potent anticancer activity in AML models - Racura Oncology Ltd (ASX:RAC) - Listcorp. [listcorp.com]

- 5. Targeting fat mass and obesity-associated protein mitigates human colorectal cancer growth in vitro and in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. m6A Demethylase Assay Kit (ab233489) | Abcam [abcam.com]

- 9. Epigenase m6A Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]

- 10. benchchem.com [benchchem.com]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. trial.medpath.com [trial.medpath.com]

The Core Interaction: A Technical Guide to Bisantrene Hydrochloride and G-Quadruplexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisantrene Hydrochloride, an anthracene (B1667546) derivative, has been re-evaluated in the landscape of oncology, with recent discoveries pivoting its primary mechanism of action away from the long-assumed anthracycline-like DNA intercalation.[1][2] Groundbreaking research now identifies Bisantrene as a potent G-quadruplex (G4) binding agent.[1][3] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and the promoter regions of various oncogenes, including c-MYC, c-KIT, and KRAS.[1][4] By binding to and stabilizing these G4 structures, Bisantrene can modulate the expression of these cancer-driving genes, offering a novel therapeutic avenue.[2][3] This technical guide provides an in-depth exploration of the interaction between this compound and G-quadruplexes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Data: Binding Affinities and Biological Activity

The interaction of Bisantrene and its derivatives with G-quadruplex structures has been quantified using various biophysical and cellular assays. The following table summarizes key quantitative data, providing insights into the binding affinity and functional consequences of this interaction. It is important to note that much of the detailed quantitative binding data comes from studies on close derivatives of Bisantrene.

| Compound | G-Quadruplex Sequence/Cell Line | Method | Parameter | Value | Reference |

| Ant1,5-Ri (Constrained Bisantrene Derivative) | Telomeric GQ (5'-AGG GTT AGG GTT AGG GTT AGG GT-3') | Fluorimetric Titration | Ka | 1.0 ± 0.2 x 106 M-1 | [5] |

| Ant1,5-Ri (Constrained Bisantrene Derivative) | QMup-QMdown duplex | Fluorimetric Titration | Ka | 0.21 ± 0.06 x 106 M-1 | [5] |

| Bis(imino)anthracene derivative 2d | HeLa cancer cell line | Cell Viability Assay | IC50 | 24 µM | [6] |

| Bis(imino)anthracene derivative 2c | HeLa cancer cell line | Cell Viability Assay | IC50 | 30.5 µM | [6] |

| (E,E)-bisantrene (RCDS1) | MDA-MB-231 cells | Cellular Assay | EC50 (MYC downregulation) | ~322.5 nM | [3] |

Experimental Protocols

A variety of biophysical and molecular biology techniques are employed to characterize the interaction between this compound and G-quadruplexes.[7] Below are detailed methodologies for key experiments.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the thermal stabilization of a G-quadruplex upon ligand binding.[8][9]

a. Materials:

-

Dual-labeled G-quadruplex-forming oligonucleotide (e.g., 5'-FAM-Telomeric Sequence-TAMRA-3').

-

This compound stock solution (in DMSO or water).

-

Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

-

Real-time PCR instrument with a fluorescence plate reader.

b. Protocol:

-

Prepare a solution of the dual-labeled G-quadruplex oligonucleotide at a final concentration of 0.2 µM in the assay buffer.

-

Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well or 384-well plate, mix the annealed oligonucleotide solution with the Bisantrene dilutions to achieve the desired final concentrations. Include a control with no ligand.

-

Place the plate in the real-time PCR instrument.

-

Set the instrument to record the fluorescence of the donor fluorophore (e.g., FAM) while gradually increasing the temperature from 25°C to 95°C at a rate of 0.5°C/minute.

-

Plot the normalized fluorescence intensity against temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the G-quadruplex alone from the Tm in the presence of Bisantrene.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between a ligand and an immobilized biomolecule.[10][11]

a. Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5, streptavidin-coated).

-

Biotinylated G-quadruplex forming oligonucleotide.

-

This compound solutions of varying concentrations.

-

Running buffer (e.g., HBS-EP+).

-

Immobilization reagents (for covalent coupling, if applicable).

b. Protocol:

-

Anneal the biotinylated G-quadruplex oligonucleotide in a buffer containing KCl to pre-form the G-quadruplex structure.

-

Immobilize the annealed oligonucleotide onto the streptavidin-coated sensor chip surface.

-

Prepare a series of this compound dilutions in the running buffer.

-

Inject the Bisantrene solutions over the sensor chip surface at a constant flow rate, starting with the lowest concentration.

-

After each injection, allow for a dissociation phase where only the running buffer flows over the surface.

-

Regenerate the sensor surface if necessary between different concentrations.

-

Record the SPR sensorgrams, which show the change in response units (RU) over time.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

NMR Titration

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about the G-quadruplex and its interaction with a ligand.[1][12]

a. Materials:

-

High-field NMR spectrometer.

-

15N-labeled or unlabeled G-quadruplex forming oligonucleotide.

-

This compound stock solution.

-

NMR buffer (e.g., 25 mM potassium phosphate, 70 mM KCl, pH 7.0 in 90% H2O/10% D2O).

b. Protocol:

-

Dissolve the G-quadruplex oligonucleotide in the NMR buffer and anneal it.

-

Acquire a 1D 1H NMR spectrum of the G-quadruplex alone. The imino protons of the guanines involved in G-tetrad formation typically resonate between 10 and 12 ppm.

-

Prepare a concentrated stock solution of this compound.

-

Add small aliquots of the Bisantrene stock solution to the NMR tube containing the G-quadruplex sample.

-

Acquire a 1D 1H NMR spectrum after each addition.

-

Monitor the chemical shift perturbations and line broadening of the G-quadruplex imino proton resonances upon addition of Bisantrene.

-

These changes indicate binding and can provide information about the binding site and stoichiometry of the interaction.

Polymerase Stop Assay

This assay assesses the ability of a ligand to stabilize a G-quadruplex structure and block the progression of a DNA polymerase.[13][14]

a. Materials:

-

DNA template containing a G-quadruplex forming sequence.

-

Fluorescently labeled primer that anneals upstream of the G4 sequence.

-

Taq DNA polymerase.

-

dNTPs.

-

This compound.

-

Reaction buffer.

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system.

b. Protocol:

-

Anneal the fluorescently labeled primer to the DNA template.

-

Prepare reaction mixtures containing the primer-template duplex, dNTPs, Taq DNA polymerase, and varying concentrations of this compound in the reaction buffer. Include a control without Bisantrene.

-

Incubate the reactions at a temperature suitable for polymerase activity for a specific time.

-

Stop the reactions by adding a loading buffer containing a denaturing agent (e.g., formamide).

-

Denature the samples by heating and then load them onto a denaturing polyacrylamide gel.

-

Run the gel to separate the DNA fragments by size.

-

Visualize the fluorescently labeled DNA fragments using a gel imager.

-

Stabilization of the G-quadruplex by Bisantrene will cause the polymerase to stall, resulting in an increase in the intensity of the band corresponding to the polymerase stop product just before the G4 sequence.

Visualizing the Interaction and its Consequences

Signaling Pathway

Caption: Bisantrene's impact on the c-MYC signaling pathway.

Experimental Workflow

Caption: Workflow for SPR analysis of Bisantrene-G4 interaction.

Mechanism of Action

Caption: Bisantrene's multi-faceted mechanism of action.

References

- 1. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. samso.com.au [samso.com.au]

- 4. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Surface plasmon resonance study of the interaction of N -methyl mesoporphyrin IX with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP06321H [pubs.rsc.org]

- 12. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]

- 13. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A DNA polymerase stop assay for G-quadruplex-interactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Bisantrene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of Bisantrene (B1209513) Hydrochloride (also known as Bisantrene dihydrochloride), an antineoplastic agent. The information is curated to support research, drug development, and formulation activities.

Chemical Identity and Core Properties

Bisantrene Hydrochloride is the dihydrochloride (B599025) salt of Bisantrene, an anthracenyl bishydrazone.[1][2] Its chemical name is 9,10-anthracenedicarboxaldehydebis[(4,5-dihydro-1H-imidazol-2-yl)hydrazine] dihydrochloride.[3][4] The presence of basic alkylimidazole side chains means the molecule is positively charged at physiological pH, which is believed to aid its interaction with the negatively charged phosphate (B84403) backbone of DNA.[4] When in solution, it has a characteristic fluorescent orange color, leading to the nickname "Orange Crush".[3]

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | [2] |

| Synonyms | CL-216942, NSC-337766, Zantrene | [2][5] |

| CAS Number | 71439-68-4 | [2] |

| Molecular Formula | C₂₂H₂₂N₈ · 2HCl (or C₂₂H₂₄Cl₂N₈) | [4] |

| Molecular Weight | 471.39 g/mol (471.4 g/mol ) | [2][4] |

| Appearance | Solid | |

| Purity | ≥98% (by HPLC) |

Solubility Profile

The solubility of Bisantrene is a critical parameter for its formulation and administration. It exhibits limited aqueous solubility, particularly at physiological pH, which can lead to precipitation.[4][6]

Table 2: Solubility Data for this compound

| Solvent | Solubility | Conditions | Reference |

| Deionized Water | 8 mg/mL | Not Specified | |

| Water | 3.33 mg/mL | Requires sonication, warming, and heating to 60°C | [7] |

| DMSO | 5 mg/mL | Requires sonication | [7] |

| DMSO | 0.1 - 1 mg/mL | Slightly Soluble | [8] |

Note: It has been observed that Bisantrene at 1 mg/mL in 5% dextrose can readily precipitate in vivo (mouse peritoneum) and in vitro (human plasma at 37°C).[6]

Other Physicochemical Parameters

These parameters are essential for understanding the drug's behavior in biological systems and for computational modeling.

Table 3: Calculated Physicochemical Parameters

| Property | Value | Reference |

| LogP | 2.871 | [1] |

| Hydrogen Bond Donor Count | 6 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Complexity | 630 | [1][2] |

| Flash Point | 344.7 °C | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. Below are generalized, standard protocols for determining key properties.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[9][10]

Objective: To determine the saturation concentration of this compound in a specific solvent system at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., deionized water, phosphate-buffered saline). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[9]

-

Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[10]

-

Analysis: Accurately dilute an aliquot of the clear supernatant. Quantify the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Calculation: Determine the solubility based on the measured concentration and the dilution factor.

Protocol: Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound transitions to a liquid. A narrow melting range is often indicative of high purity.[13][14]

Objective: To determine the melting point range of solid this compound.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[15] Load a small amount (2-3 mm height) into a glass capillary tube (one end sealed) by tapping the open end into the powder and then tapping the sealed end on a hard surface to pack the solid down.[13][15]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[15]

-

Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting temperature. Allow the apparatus to cool.[14]

-

Accurate Determination: Begin heating again, but slow the rate to 1-2°C per minute when the temperature is about 15-20°C below the approximate melting point.[14][15]

-

Observation & Recording: Observe the sample through the magnified eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1 - T2.[14]

Mechanism of Action & Signaling Pathways

This compound exerts its anticancer effects through multiple mechanisms, primarily targeting DNA structure and function.[3]

-

DNA Intercalation: The planar, electron-rich anthracenyl core of Bisantrene inserts itself between the base pairs of the DNA double helix.[1][3][16]

-

Topoisomerase II Inhibition: It acts as a "topoisomerase II poison," stabilizing the transient DNA double-strand breaks created by the enzyme. This leads to an accumulation of DNA breaks, DNA-protein crosslinking, and inhibition of DNA replication and RNA synthesis.[1][17][18][19]

-

FTO Enzyme Inhibition: A more recently discovered mechanism involves the potent and selective inhibition of the FTO (fat mass and obesity-associated) protein, an m6A mRNA demethylase.[3][8][19]

-

G-Quadruplex Binding: Studies have shown that Bisantrene binds to and stabilizes G-quadruplex (G4) structures in DNA and RNA. This can downregulate the activity of key oncogenes like MYC.[20]

These actions collectively disrupt essential cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[8] Unlike anthracyclines such as doxorubicin, Bisantrene is noted for exhibiting significantly less cardiotoxicity.[1][2]

References

- 1. Bisantrene HCl (CL-216942, NSC-337766) | inhibitor of topoisomerase II | DNA intercalators | CAS 71439-68-4 | Buy Bisantrene HCl (CL216942, NSC337766) from Supplier InvivoChem [invivochem.com]

- 2. This compound | C22H24Cl2N8 | CID 6917792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bisantrene - Wikipedia [en.wikipedia.org]

- 4. US9993460B2 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]

- 5. invivochem.net [invivochem.net]

- 6. Bisantrene solubility and skin toxicity studies: efficacy of sodium bicarbonate as a local ulceration antidote - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bisantrene | CAS 78186-34-2 | Cayman Chemical | Biomol.com [biomol.com]

- 9. researchgate.net [researchgate.net]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. Determination of Melting Point [wiredchemist.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Bisantrene | C22H22N8 | CID 5351322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. The biological activity and cytotoxicity of Bisantrene_Chemicalbook [chemicalbook.com]

- 20. Race Oncology Identifies Breakthrough Anticancer Mechanism for Bisantrene (RCDS1) [smallcaps.com.au]

Bisantrene Hydrochloride and its Progeny: A Technical Deep Dive into Structural Analogues and Derivatives for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisantrene hydrochloride, a synthetic anthracenyl bishydrazone, has a rich history as a chemotherapeutic agent, initially developed as a less cardiotoxic alternative to anthracyclines.[1] Decades of research have unveiled a multifaceted mechanism of action, extending beyond simple DNA intercalation to include the inhibition of topoisomerase II, modulation of the m6A RNA epigenetic pathway via FTO protein inhibition, and interaction with G-quadruplex DNA structures.[1][1][2][3] This technical guide provides a comprehensive overview of this compound, its structural analogues, and derivatives. It delves into their synthesis, mechanisms of action, structure-activity relationships, and summarizes key preclinical and clinical findings. Detailed experimental protocols for the evaluation of these compounds are also provided to facilitate further research and development in this promising area of oncology.

Introduction

Bisantrene, chemically known as 9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride, emerged in the 1970s from a quest for anticancer agents with an improved safety profile over the widely used but cardiotoxic anthracyclines like doxorubicin.[1] Its clinical journey has seen it approved in France for the treatment of Acute Myeloid Leukemia (AML) and investigated in numerous clinical trials for various malignancies, including breast cancer.[1][4] Early studies established its role as a DNA intercalator and a potent inhibitor of DNA and RNA synthesis.[1][5] More recent discoveries have revitalized interest in Bisantrene and its derivatives, revealing novel mechanisms of action that present new therapeutic opportunities.[2][6] This guide aims to be a central resource for researchers, providing in-depth technical information to spur the design and development of the next generation of Bisantrene-based therapeutics.

Mechanisms of Action

Bisantrene and its analogues exert their anticancer effects through multiple, distinct mechanisms, making them versatile therapeutic candidates.

DNA Intercalation and Topoisomerase II Inhibition

The planar aromatic anthracene (B1667546) core of Bisantrene allows it to intercalate between the base pairs of DNA, disrupting its helical structure.[5][7] This physical disruption interferes with DNA replication and transcription. Furthermore, Bisantrene acts as a topoisomerase II poison.[8] By stabilizing the covalent complex between topoisomerase II and DNA, it leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[9]

FTO Inhibition and m6A RNA Demethylase Modulation

A significant breakthrough in understanding Bisantrene's activity was the discovery of its potent and selective inhibition of the Fat Mass and Obesity-associated (FTO) protein, an m6A RNA demethylase.[2] The m6A modification is a critical regulator of mRNA stability, splicing, and translation. By inhibiting FTO, Bisantrene increases the global levels of m6A in RNA, which can suppress the expression of key oncogenes like MYC and immune checkpoint genes, thereby inhibiting cancer cell proliferation and enhancing anti-tumor immunity.[2][3]

G-Quadruplex Binding

More recently, research has identified that a primary anticancer mechanism of (E,E)-bisantrene is its ability to bind to and stabilize G-quadruplex (G4) structures in both DNA and RNA.[6] G-quadruplexes are non-canonical secondary structures found in guanine-rich nucleic acid sequences, often located in the promoter regions of oncogenes, including MYC, and in telomeres.[6] By stabilizing these structures, Bisantrene can effectively downregulate the expression of these cancer-driving genes.[6]

Signaling Pathways

The multiple mechanisms of action of Bisantrene converge on critical signaling pathways that control cell growth, proliferation, and survival.

Structural Analogues and Derivatives

Efforts to improve the efficacy, solubility, and safety profile of Bisantrene have led to the synthesis of various structural analogues and derivatives.

N-phosphoryl Prodrugs

To enhance aqueous solubility and reduce injection site toxicity, N-phosphoryl derivatives of Bisantrene have been developed. These prodrugs, such as bis(phosphonoguanidinic acid) derivatives, are designed to hydrolyze in vivo to release the active Bisantrene molecule.[10] This approach has shown comparable antitumor activity to the parent compound in preclinical models with improved pharmaceutical properties.[10]

Analogues with Modified Side Chains

Modifications to the 4,5-dihydro-1H-imidazol-2-yl hydrazone side chains have been explored to modulate the DNA binding affinity and topoisomerase II poisoning activity. The position and number of these side chains on the anthracene ring system have been shown to influence the biological activity and specificity of the analogues.

Constrained Bisantrene Derivatives

To enhance the specificity for G-quadruplex DNA, constrained derivatives of Bisantrene isomers have been synthesized. These modifications aim to improve the binding affinity and selectivity for G-quadruplex structures over duplex DNA.

Structure-Activity Relationships (SAR)

The biological activity of Bisantrene analogues is intricately linked to their chemical structure. Key SAR observations include:

-

Planar Aromatic Core: The tricyclic anthracene core is essential for DNA intercalation.

-

Basic Side Chains: The positively charged 4,5-dihydro-1H-imidazol-2-yl hydrazone side chains are crucial for electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

-

Side Chain Position: The positioning of the side chains on the anthracene ring influences the DNA unwinding angle and topoisomerase II poisoning activity.

-

Lipophilicity: Increased lipophilicity in some derivatives has been correlated with enhanced cytotoxic potency.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Synthesis of Bisantrene Analogues

A general synthetic route for Bisantrene analogues involves the condensation of a substituted anthracene-dicarboxaldehyde with a heterocyclic hydrazine (B178648) derivative.

Protocol for Synthesis of a Bisantrene Analogue:

-

Preparation of Anthracene-9,10-dicarboxaldehyde: A suitable substituted anthracene is subjected to a formylation reaction (e.g., Vilsmeier-Haack reaction) or oxidation of a corresponding dimethylanthracene to yield the dicarboxaldehyde intermediate.

-

Condensation: The anthracene-9,10-dicarboxaldehyde derivative is dissolved in a suitable solvent such as ethanol.

-

An excess of the desired heterocyclic hydrazine (e.g., 2-hydrazinyl-4,5-dihydro-1H-imidazole) is added to the solution.

-

The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Purification: The resulting precipitate is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography to yield the pure Bisantrene analogue.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of Bisantrene analogues on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of the Bisantrene analogue for 48-72 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[3]

-

Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Protocol:

-

Reaction Setup: A reaction mixture containing kDNA, ATP, and assay buffer is prepared.

-

Inhibitor Addition: The Bisantrene analogue is added to the reaction mixture at various concentrations.

-

Enzyme Addition: Human topoisomerase II enzyme is added to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Agarose (B213101) Gel Electrophoresis: The reaction products are separated on a 1% agarose gel.

-

Visualization: The DNA is visualized by ethidium (B1194527) bromide staining. Inhibition of decatenation is observed as the retention of the high molecular weight kDNA network.

FTO Demethylation Assay

This assay quantifies the ability of a compound to inhibit the demethylase activity of the FTO protein.

Protocol:

-

Reaction Mixture: A reaction buffer containing a m6A-methylated RNA oligonucleotide substrate, FTO enzyme, and co-factors (Fe(II) and α-ketoglutarate) is prepared.

-

Inhibitor Incubation: The Bisantrene analogue is pre-incubated with the FTO enzyme.

-

Reaction Initiation: The m6A-methylated RNA substrate is added to start the reaction.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Detection: The amount of demethylated product can be quantified using various methods, such as liquid chromatography-mass spectrometry (LC-MS) or a fluorescence-based assay where the removal of the methyl group leads to a change in fluorescence.

G-Quadruplex Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay is used to assess the ability of a compound to stabilize G-quadruplex structures.

Protocol:

-

Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide dual-labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the quencher) is prepared in a potassium-containing buffer to induce G-quadruplex formation.

-

Ligand Addition: The Bisantrene analogue is added to the oligonucleotide solution.

-

Melting Curve Analysis: The fluorescence of the FAM donor is monitored as the temperature is gradually increased.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined. An increase in the Tm in the presence of the compound indicates stabilization of the G-quadruplex structure.

Quantitative Data Summary

The following tables summarize key quantitative data for Bisantrene and selected analogues from preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50) of Bisantrene and Analogues in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Bisantrene | MOLM-13 | AML | 0.016 - 0.563 | [11] |

| Bisantrene | MV4-11 | AML | 0.016 - 0.563 | [11] |

| Bisantrene | OCI-AML3 | AML | 0.016 - 0.563 | [11] |

| Bisantrene | U937 | AML | 2.0 - 3.7 | |

| Bisantrene | HL-60 | AML | 2.0 - 3.7 | |

| N-phosphoryl prodrug | P-388 Leukemia | Leukemia | Comparable to Bisantrene | [10] |

| N-phosphoryl prodrug | L-1210 Leukemia | Leukemia | Comparable to Bisantrene | [10] |

| N-phosphoryl prodrug | B-16 Melanoma | Melanoma | Comparable to Bisantrene | [10] |

Table 2: Pharmacokinetic Parameters of Bisantrene in Humans

| Parameter | Value | Unit | Reference |

| Terminal Half-life (t½) | 24.7 ± 6.9 | hours | [8] |

| Total Clearance | 1045.5 ± 51.0 | mL/kg/h | [8] |

| Volume of Distribution (Vd) | 42.1 ± 5.9 | L/kg | [8] |

| Urinary Excretion (96h) | 3.4 ± 1.1 | % of dose | [8] |

Conclusion and Future Directions